![molecular formula C14H21NO B1468910 1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol CAS No. 1331736-97-0](/img/structure/B1468910.png)

1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol

Übersicht

Beschreibung

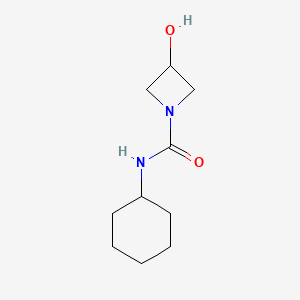

1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol, also known as 4-tert-butylphenylmethylazetidin-3-ol, is an important intermediate in the synthesis of various organic compounds. It is a versatile molecule with a wide range of applications in the field of organic chemistry. 4-tert-butylphenylmethylazetidin-3-ol has been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and azetidines. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 4-tert-butylphenylmethylazetidin-3-ol has been used in the synthesis of dyes and pigments.

Wissenschaftliche Forschungsanwendungen

Antihistamine Drug Development

1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol: shares structural similarities with terfenadine, a compound known for its antihistamine properties . This suggests potential applications in the development of new antihistamine drugs. Research could focus on modifying the compound to enhance efficacy and reduce side effects, particularly for the treatment of allergic rhinitis and dermatological conditions.

Material Science

The compound’s crystalline structure and physicochemical properties make it a candidate for material science research . Studies could explore its use in creating new polymers or coatings, particularly where specific molecular interactions are desired.

Chemical Recycling

Additives like 1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol can be a bottleneck for chemical recycling due to their persistence. Research into extraction techniques could improve the recyclability of plastics containing such additives .

Sunscreen Formulations

Derivatives of 1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol have been used in sunscreen products to absorb UVA rays . Further research could optimize these compounds for broader UV protection and longer-lasting formulations.

Wirkmechanismus

Target of Action

“1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” is an organic compound that contains an azetidine ring, a type of heterocyclic compound. Azetidines are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

The mode of action of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific structure and the functional groups it contains. For instance, the hydroxyl (-OH) group is a common functional group in alcohols, which can participate in hydrogen bonding, making it potentially reactive with various biological targets .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” might affect. Compounds with similar structures have been known to participate in a variety of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on factors such as its size, polarity, and solubility. These properties would influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” would depend on its specific targets and mode of action. Without more information, it’s difficult to predict the exact effects .

Action Environment

The action, efficacy, and stability of “1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol” could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Eigenschaften

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)8-15-9-13(16)10-15/h4-7,13,16H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFWWFHDIUXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

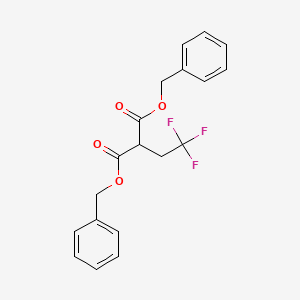

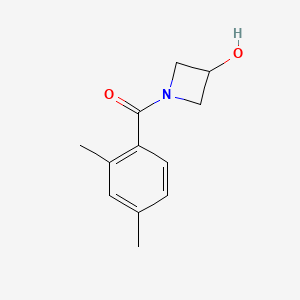

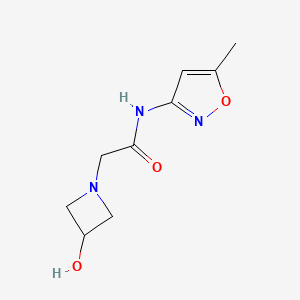

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1468835.png)

![(3-methylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1468841.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)